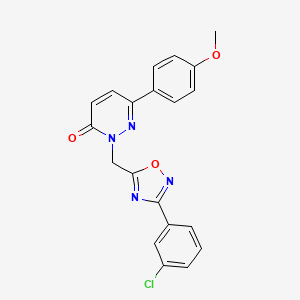

![molecular formula C21H19N3O4S B2535149 N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893988-30-2](/img/structure/B2535149.png)

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide and related compounds has been described in two studies. The first study outlines a three-phase synthetic process. Initially, phenyl acetic acid is converted into an ester, followed by hydrazide, and then cyclized with CS2 to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final phase involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of DMF and NaH to obtain the target compounds . The second study follows a similar synthetic route, starting from benzoic acid and proceeding through ethyl benzoate, benzohydrazide, and 5-phenyl-1,3,4-oxadiazol-2-thiol. The final compounds are synthesized by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and NaH .

Molecular Structure Analysis

The structural confirmation of the synthesized compounds in both studies was achieved using spectral techniques. These techniques include Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR). The spectral data provided evidence for the successful synthesis of the compounds, confirming the presence of the desired molecular structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of 1,3,4-oxadiazole rings and the subsequent substitution at the 2-position with various N-substituted acetamide groups. The use of DMF and NaH in the reactions suggests that the conditions required for these syntheses are anhydrous and basic, which are typical for nucleophilic substitution reactions involving bromoacetamide derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide" are not directly reported in the provided papers, the studies do provide insights into the properties of similar compounds. The synthesized compounds were found to exhibit biological activity, with some showing significant activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase . Additionally, the compounds were screened for antimicrobial and hemolytic activity, with most showing activity against selected microbial species. Compound 6h, in particular, was noted for its high antimicrobial activity, while compound 6m was identified as having higher cytotoxicity . These findings suggest that the compounds possess bioactive properties that could be further explored for potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide and related compounds have been researched for their antimicrobial properties. A study by Attia et al. (2014) reported the synthesis and antimicrobial activity of a compound structurally similar to this compound. This compound exhibited activity against S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger.

Antidepressant-like Effect

Research has also explored the antidepressant-like effects of compounds with structural similarity to this compound. Matsuda et al. (1995) investigated the antidepressant-like effect of a novel 5-HT1A receptor agonist in mice, which shares a similar benzodioxole structure (Matsuda et al., 1995).

Anti-HIV Activities

A study by Mizuhara et al. (2012) focused on the anti-HIV activities of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, which include a benzodioxole group. This research highlighted the potential of these compounds in developing more potent anti-HIV agents.

Anticancer Properties

Compounds related to this compound have been studied for their anticancer properties. For instance, Altıntop et al. (2017) synthesized benzodioxole-based dithiocarbamate derivatives and evaluated their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines.

Antinociceptive Activity

This compound and similar compounds have been assessed for their antinociceptive activity. Research by Doğruer et al. (2000) synthesized and tested several derivatives for antinociceptive efficacy, finding some more potent than aspirin.

Enzyme Inhibition

These compounds have also been investigated for their enzyme inhibitory potential. Abbasi et al. (2019) conducted a study on the inhibition of α-glucosidase and acetylcholinesterase by sulfonamides with benzodioxane and acetamide moieties.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-26-16-4-2-3-15(10-16)17-6-8-21(24-23-17)29-12-20(25)22-11-14-5-7-18-19(9-14)28-13-27-18/h2-10H,11-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRYVJWDDWICJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)

![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2535074.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2535076.png)

![2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2535077.png)

![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2535078.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2535084.png)

![N-(4-chlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2535087.png)